1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene
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Description
1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.31. The purity is usually 95%.
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Biological Activity
1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene, also known as CB4261915 , is a complex organic compound with the molecular formula C18H14F3NO2 and a molecular weight of approximately 333.3 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Basic Information
Property | Details |
---|---|
Chemical Name | 1-(([3-(Trifluoromethyl)benzoyl]oxy)imino)-1,2,3,4-tetrahydronaphthalene |
CAS Number | 383148-83-2 |
Molecular Formula | C18H14F3NO2 |
Molecular Weight | 333.3 g/mol |
Boiling Point | 425.7 ± 55.0 °C (Predicted) |
Density | 1.28 ± 0.1 g/cm³ (Predicted) |
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive in drug design.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that similar trifluoromethylated compounds possess potent activity against various bacterial strains and fungi . The exact mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Properties
Research has shown that derivatives of tetrahydronaphthalene can exhibit anticancer properties by inducing apoptosis in cancer cells. A related study highlighted the potential of trifluoromethylated naphthalene derivatives in inhibiting cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis .
Case Studies
- Case Study on Anticancer Activity : A compound structurally similar to CB4261915 was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. The study suggested that the mechanism involves the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In a comparative study of various trifluoromethylated compounds, CB4261915 was evaluated for its efficacy against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) lower than that of many common antibiotics, suggesting its potential as an antimicrobial agent .
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)14-8-3-7-13(11-14)17(23)24-22-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b22-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIPXUTFBQQPU-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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